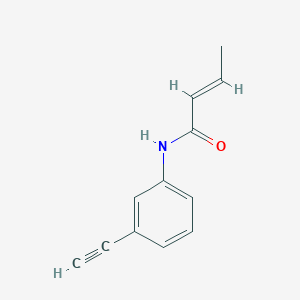

N-(3-ethynylphenyl)but-2-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(E)-N-(3-ethynylphenyl)but-2-enamide |

InChI |

InChI=1S/C12H11NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2-3,5-9H,1H3,(H,13,14)/b6-3+ |

InChI Key |

FJDZMRLCNUHBEE-ZZXKWVIFSA-N |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=CC(=C1)C#C |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 3 Ethynylphenyl but 2 Enamide

Conventional and Advanced Amide Bond Formation Techniques for N-(3-ethynylphenyl)but-2-enamide Synthesis

The formation of the amide bond between the 3-ethynylaniline (B136080) precursor and a but-2-enoic acid derivative is a pivotal step in the synthesis of this compound. This can be achieved through various amidation protocols, ranging from catalyst-free methods to the use of sophisticated coupling reagents.

Catalyst-Free and Catalyst-Mediated Amidation Protocols

Catalyst-Free Amidation:

A straightforward and environmentally benign approach to N-acylation involves the direct reaction of an amine with a carboxylic anhydride (B1165640) or acyl chloride without the need for a catalyst. orientjchem.org For the synthesis of this compound, 3-ethynylaniline can be reacted with but-2-enoyl chloride or crotonic anhydride. These reactions often proceed at room temperature or with gentle heating, providing the desired amide in good yields. The primary advantage of this method is the avoidance of potentially toxic or expensive catalysts and simplified purification procedures. orientjchem.org Studies on the acylation of various amines have shown that such reactions can be highly efficient, with short reaction times. orientjchem.org

Catalyst-Mediated Amidation:

For less reactive starting materials or to enhance reaction efficiency, various catalysts can be employed. Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) can activate the carboxylic acid derivative towards nucleophilic attack by the amine. Furthermore, direct amide formation from a carboxylic acid and an amine can be facilitated by catalysts that promote dehydration. While numerous catalytic systems exist for amide bond formation, the choice of catalyst must be compatible with the sensitive ethynyl (B1212043) group present in the 3-ethynylaniline precursor.

Comparison of Coupling Reagents and Their Efficiencies in this compound Formation

In modern organic synthesis, the use of coupling reagents is the most common strategy for amide bond formation, particularly in complex molecule synthesis. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. Several classes of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation.

Carbodiimides:

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used carbodiimide-based coupling reagents. nih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. nih.govrsc.org For the synthesis of this compound, a combination of EDC and HOBt would be a practical choice due to the water-solubility of the urea (B33335) by-product, which simplifies purification. nih.gov

Onium Salts:

Phosphonium (B103445) and aminium (uronium) salts are another major class of coupling reagents known for their high efficiency and rapid reaction times. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are particularly effective. beilstein-journals.org HATU, which forms a highly reactive HOAt ester, is often considered one of the most efficient coupling reagents, especially for sterically hindered or electron-deficient amines. beilstein-journals.org

The following table provides a comparative overview of commonly used coupling reagents and their general efficiencies, which can be extrapolated for the synthesis of this compound.

| Coupling Reagent/System | Relative Reactivity | Common Additives | Typical By-products | Key Advantages | Potential Drawbacks |

| DCC | Moderate | HOBt, HOAt | Dicyclohexylurea (DCU) | Cost-effective | DCU is often insoluble, complicating purification. |

| EDC | Moderate to High | HOBt, HOAt | Water-soluble urea | Easy workup and purification. | Can be less effective for very challenging couplings. |

| BOP | High | - | Hexamethylphosphoramide (HMPA) | High reactivity. | HMPA is a suspected carcinogen. |

| HBTU | High | - | Tetramethylurea | Efficient and fast reactions. | Can cause guanidinylation of the amine. |

| HATU | Very High | - | Tetramethylurea | Superior for difficult couplings, less racemization. | Higher cost compared to other reagents. |

Stereoselective and Chemoselective Synthesis of the But-2-enamide (B7942871) Moiety

The but-2-enamide moiety in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemistry of the double bond is a critical aspect of the synthesis.

The most common starting material for introducing the but-2-enamide group is crotonic acid, which is commercially available predominantly as the (E)-isomer. Therefore, a direct acylation using (E)-crotonyl chloride or (E)-crotonic acid with a coupling reagent will primarily yield the (E)-N-(3-ethynylphenyl)but-2-enamide.

Achieving the (Z)-isomer is more challenging and often requires specific stereoselective synthetic methods. One approach could involve the use of a (Z)-configured but-2-enoic acid derivative. Alternatively, post-synthesis isomerization of the (E)-isomer to the (Z)-isomer could be explored, although this may require specific photochemical or catalytic conditions.

Chemoselectivity is also a key consideration. The 3-ethynylaniline precursor contains two reactive sites: the amino group and the terminal alkyne. During the acylation step, the reaction must selectively occur at the more nucleophilic amino group, leaving the ethynyl group intact. Standard acylation conditions are generally chemoselective for the amino group. However, in the presence of certain catalysts or highly reactive reagents, undesired reactions at the alkyne terminus could occur. Careful selection of reaction conditions is therefore crucial to ensure the desired chemoselectivity.

Synthetic Routes to the 3-Ethynylaniline Precursor

Strategies for Ethynyl Group Introduction to Anilines

A common and effective method for introducing an ethynyl group onto an aromatic ring is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a terminal alkyne. nih.gov To synthesize 3-ethynylaniline, 3-iodoaniline (B1194756) or 3-bromoaniline (B18343) can be coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is advantageous as it prevents self-coupling of the acetylene. The trimethylsilyl (B98337) group can then be easily removed under mild basic or fluoride-mediated conditions to reveal the terminal alkyne.

A plausible synthetic sequence is as follows:

Sonogashira Coupling: 3-Iodoaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

Deprotection: The resulting 3-(trimethylsilylethynyl)aniline is treated with a deprotecting agent like potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield 3-ethynylaniline.

Alternatively, 3-ethynylaniline can be synthesized from 3-nitrophenylacetylene, which is then reduced to the corresponding aniline (B41778). researchgate.net

Orthogonal Protection/Deprotection Strategies in Precursor Synthesis

In a multi-step synthesis, it may be necessary to protect one of the reactive functional groups of 3-ethynylaniline (the amino group or the ethynyl group) while a transformation is carried out on the other. This requires an orthogonal protection strategy , where one protecting group can be removed selectively without affecting the other. orientjchem.orgresearchgate.net

Protection of the Amino Group: The amino group of 3-ethynylaniline can be protected with a variety of groups. A common choice is the tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid). sigmaaldrich.com This would allow for reactions to be performed on the ethynyl group, for example, a subsequent coupling reaction.

Protection of the Ethynyl Group: The terminal alkyne can be protected with a silyl (B83357) group, most commonly the trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. As mentioned earlier, the TMS group is introduced using TMSA in a Sonogashira coupling and is removed with fluoride ions or mild base. mdpi.com

An example of an orthogonal strategy would be the protection of 3-iodoaniline with a Boc group, followed by a Sonogashira coupling with TMSA. This would yield a doubly protected intermediate. Selective deprotection of either the Boc group (with acid) or the TMS group (with fluoride) could then be performed to unmask the desired functional group for the next reaction step. This level of control is essential for the synthesis of more complex derivatives of this compound.

Atom Economy and Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance efficiency. A primary metric for this is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

A hypothetical synthesis of this compound would proceed via the reaction of 3-ethynylaniline and an acylating agent like crotonyl chloride.

Hypothetical Reaction for Atom Economy Calculation:

3-Ethynylaniline (C₈H₇N, Molar Mass: 117.15 g/mol )

Crotonyl chloride (C₄H₅ClO, Molar Mass: 104.53 g/mol )

Product: this compound (C₁₂H₁₁NO, Molar Mass: 185.22 g/mol )

By-product: Hydrochloric acid (HCl, Molar Mass: 36.46 g/mol )

The theoretical atom economy would be calculated as: (Mass of desired product) / (Total mass of all reactants) x 100%

For this hypothetical reaction: Atom Economy = [185.22 / (117.15 + 104.53)] x 100% ≈ 83.5%

This calculation represents an ideal scenario. In practice, other green chemistry metrics would be necessary for a complete evaluation:

E-Factor (Environmental Factor): This metric considers the total weight of waste produced per kilogram of product. Without experimental data on solvent use, by-product formation from side reactions, and purification waste, the E-Factor cannot be determined.

Solvent and Catalyst Choice: Green chemistry principles advocate for the use of non-toxic, renewable, and recyclable solvents and highly efficient, selective catalysts to minimize energy consumption and waste. mdpi.com The choice of solvent (e.g., replacing chlorinated solvents with greener alternatives) and catalyst (e.g., using a reusable solid acid catalyst instead of a stoichiometric base) would be critical in assessing the environmental impact of the synthesis.

Energy Efficiency: Methods like microwave-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating. rsc.org

A detailed analysis would require specific experimental data, which is currently unavailable.

Scale-Up Considerations and Process Chemistry for this compound

Scaling up the synthesis of a chemical from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: Understanding the reaction rate, heat evolution (exothermicity), and potential for runaway reactions is paramount for safe scale-up. The acylation of an amine is typically an exothermic process, requiring careful temperature control in a large reactor.

Mass and Heat Transfer: In large reactors, efficient mixing and heat transfer become more challenging. Poor mixing can lead to localized "hot spots," potentially causing side reactions and reducing yield and purity. The choice of reactor design and agitation system is critical.

Reagent Addition and Control: The rate of addition of the acylating agent (e.g., crotonyl chloride) would need to be carefully controlled to manage the reaction exotherm and prevent the formation of impurities.

Process Safety: A thorough hazard analysis would be required, considering the toxicity and reactivity of all chemicals involved, particularly the handling of corrosive reagents like crotonyl chloride and the management of by-products like hydrochloric acid.

Regulatory Compliance: The manufacturing process would need to adhere to relevant regulatory guidelines, such as Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use. This includes stringent control over raw materials, process parameters, and final product specifications. semanticscholar.org

The table below summarizes the critical parameters that would need to be defined for the successful and sustainable scale-up of this compound synthesis.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge |

| Solvent | Typically chosen for high solubility and ease of removal (e.g., Dichloromethane, THF). | Focus on cost, safety, environmental impact, and ease of recovery/recycling (e.g., Toluene, 2-MeTHF). |

| Base | Often a tertiary amine like triethylamine or pyridine (B92270) is used in excess. | Cost of the base, its recovery, and the disposal of its salt by-product are major factors. An inorganic base might be preferred. |

| Temperature | Easily controlled with ice baths or heating mantles. | Requires a jacketed reactor with a robust cooling/heating system to manage exotherms and ensure consistent temperature. |

| Purification | Flash column chromatography is common. | Crystallization is the preferred method for its efficiency, scalability, and ability to provide a high-purity product. |

| By-product | HCl gas is often neutralized during work-up. | Requires a scrubbing system to safely capture and neutralize acidic off-gases. |

Due to the absence of specific synthesis data for this compound in existing literature, the analysis provided here remains theoretical. Further research and publication of a validated synthetic route are necessary to perform a detailed and accurate assessment of its green chemistry profile and process scale-up potential.

Chemical Reactivity and Transformation Studies of N 3 Ethynylphenyl but 2 Enamide

Reactivity of the Ethynyl (B1212043) Moiety in N-(3-ethynylphenyl)but-2-enamide

The terminal alkyne group is a versatile handle for a multitude of chemical reactions, including cycloadditions, cross-coupling reactions, and additions across the triple bond.

Click Chemistry Applications

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, heavily features the reactivity of alkynes. This compound is a prime candidate for such transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole is the quintessential click reaction. rsc.orgresearchgate.net The ethynyl group of this compound can readily participate in CuAAC, allowing for its conjugation to a wide array of molecules bearing an azide functionality. This reaction is known for its efficiency and functional group tolerance. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent, or by using a stable copper(I) complex. rsc.orgnih.gov

Illustrative CuAAC Reaction Conditions:

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuSO₄·5H₂O/Sodium Ascorbate or Cu(I) source (e.g., CuI) | rsc.org |

| Ligand | Tris(triazolyl)amine ligands (optional but beneficial) | nih.gov |

| Solvent | Aqueous solutions, t-BuOH/H₂O, DMSO, THF | rsc.orgnih.gov |

| Temperature | Room temperature to mild heating | nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted alkyne-azide cycloaddition has emerged as a powerful alternative. In this approach, the terminal alkyne of this compound would react with a strained cycloalkyne, such as a derivative of cyclooctyne, that is appended to the molecule of interest. magtech.com.cn While the terminal alkyne itself is not strained, it can react with a strained azide partner. However, the more common SPAAC reaction involves a strained alkyne reacting with an azide. For the purpose of this article, we will consider the reaction of this compound (as the alkyne component) with an azide in the presence of a strained cycloalkyne as a hypothetical application, though it's more direct to functionalize the molecule with a strained alkyne first. A more direct application of SPAAC would be the reaction of an azide-functionalized derivative of this compound with a strained alkyne. This copper-free click reaction is highly valuable for bioconjugation applications. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira reaction is a robust method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.govnrochemistry.com this compound could be coupled with a variety of aryl or vinyl halides to generate more complex, conjugated systems. libretexts.org

Typical Sonogashira Reaction Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | nrochemistry.com |

| Copper Co-catalyst | CuI | nrochemistry.com |

| Base | Amine base (e.g., Et₃N, i-Pr₂NH) | nrochemistry.com |

| Solvent | THF, DMF, Acetonitrile | organic-chemistry.org |

| Reactant | Aryl/Vinyl Halide (I, Br, OTf) | nrochemistry.com |

Heck Reaction

While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations of this reaction can utilize alkynes. wikipedia.orgorganic-chemistry.org In a Heck-type reaction, the ethynyl group of this compound could potentially couple with an aryl or vinyl halide, although this is less common than the Sonogashira coupling for terminal alkynes. More relevant would be the use of an aryl halide derivative of the butenamide in a Heck reaction with an alkene. A related transformation is the aryl-to-alkyl radical relay Heck reaction, which has been demonstrated for amides. nih.gov

Hydration, Halogenation, and Hydroamination of the Alkyne

The triple bond of the ethynyl group can undergo addition reactions.

Hydration

The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone at the 3-position of the phenyl ring. This reaction is typically catalyzed by mercury(II) salts, but greener alternatives using gold or other transition metals are also known. The addition of water follows Markovnikov's rule.

Halogenation

The addition of halogens (Cl₂, Br₂) across the triple bond can also be achieved. libretexts.org The reaction can proceed to give a dihaloalkene, and with an excess of the halogenating agent, a tetrahaloalkane can be formed. masterorganicchemistry.com The stereochemistry of the first addition is typically trans. youtube.comyoutube.com

Hydroamination

The addition of an N-H bond across the alkyne is known as hydroamination. wikipedia.org This reaction can be catalyzed by various metals, including early and late transition metals, as well as lanthanides. ilpi.comlibretexts.orgnih.gov The intermolecular hydroamination of this compound with an amine would lead to the formation of an enamine or imine, depending on the regioselectivity and subsequent tautomerization.

Reactivity of the α,β-Unsaturated Carbonyl System in this compound

The but-2-enamide (B7942871) moiety is an α,β-unsaturated carbonyl system, which makes it susceptible to attack by nucleophiles at the β-carbon (conjugate addition) and also allows it to participate in cycloaddition reactions.

Nucleophilic Conjugate (Michael) Additions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Nucleophiles preferentially attack the β-carbon of the but-2-enamide system. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions (enolates), can be employed. youtube.combuchler-gmbh.com

Examples of Nucleophiles for Michael Addition:

| Nucleophile Class | Specific Example | Reference |

|---|---|---|

| N-Nucleophiles | Secondary amines (e.g., piperidine) | youtube.com |

| S-Nucleophiles | Thiols (e.g., thiophenol) | masterorganicchemistry.com |

| C-Nucleophiles | Malonates, nitroalkanes | masterorganicchemistry.com |

Cycloaddition Reactions

The double bond of the α,β-unsaturated system can act as a dienophile or a dipolarophile in cycloaddition reactions.

Diels-Alder Reaction

The but-2-enamide can function as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the amide group activates the double bond for this reaction. libretexts.org The reaction is stereospecific, and the stereochemistry of the dienophile is retained in the product. youtube.com

1,3-Dipolar Cycloadditions

The double bond can also participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For example, reaction with an azide would lead to the formation of a triazoline ring, which could subsequently be converted to other functionalities. The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipolarophile and the 1,3-dipole. mdpi.comnih.gov

Olefin Metathesis and Hydrogenation Reactions

The olefinic bond within the but-2-enamide moiety and the terminal alkyne of this compound are both amenable to catalytic transformations such as olefin metathesis and hydrogenation. These reactions provide powerful tools for modifying the molecular scaffold and introducing new functionalities.

Olefin Metathesis:

While the but-2-enamide double bond is internal and generally less reactive in ring-closing metathesis (RCM) than terminal olefins, it can participate in cross-metathesis reactions. More interestingly, the terminal alkyne presents an opportunity for enyne metathesis. In the presence of suitable ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, this compound can undergo ring-closing enyne metathesis (RCEYM) if tethered to another olefin, or intermolecular enyne cross-metathesis with a partner alkene. organic-chemistry.org The "ene-first" mechanism is often favored, where the ruthenium carbene initially reacts with the alkene. organic-chemistry.org

In a hypothetical intramolecular scenario, if this compound were modified to contain a tethered terminal alkene, RCEYM could be employed to construct novel heterocyclic systems. The success of such reactions is often dependent on the catalyst generation and the ring size being formed, with five- and six-membered rings being generally favored. nih.govru.nl

Hydrogenation Reactions:

The selective hydrogenation of the enamide double bond or the terminal alkyne in this compound can lead to different saturated or partially saturated products. The chemoselectivity of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

The semi-hydrogenation of the alkyne to a vinyl group can be achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) to stereoselectively form the cis-alkene. Complete hydrogenation of the alkyne to an ethyl group is readily accomplished with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The selective hydrogenation of alkynes to alkenes is a significant transformation, with research focusing on achieving high chemo- and stereoselectivity using first-row transition metal catalysts to replace precious metals. nih.govpsu.edu

The hydrogenation of the enamide double bond typically requires more specific catalysts, such as those based on rhodium or iridium, often with chiral phosphine (B1218219) ligands for asymmetric hydrogenations. Cobalt-based catalysts have also emerged as effective for the asymmetric hydrogenation of enamides. researchgate.net The selective hydrogenation of the enamide in the presence of the alkyne would be challenging due to the high reactivity of the alkyne towards many hydrogenation catalysts.

Table 1: Hypothetical Hydrogenation Reactions of this compound This table presents plausible outcomes for hydrogenation reactions based on general principles of catalysis, as direct experimental data for this specific compound is not available.

| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Major Product | Plausible Yield (%) |

| 1 | Lindlar's Catalyst | 1 | Methanol (B129727) | N-(3-vinylphenyl)but-2-enamide | 85-95 |

| 2 | 10% Pd/C | 1 | Ethanol | N-(3-ethylphenyl)butanamide | >95 |

| 3 | [Rh(COD)₂(BF₄)] / Chiral Phosphine | 10 | Dichloromethane | Chiral N-(3-ethynylphenyl)butanamide | 90-99 (with high ee) |

| 4 | [Cp*RuCl]₄ | 1 | 1,2-Dichloroethane | Potential for gem-hydrogenation of the alkyne nih.gov | Substrate dependent |

Transformations Involving the Amide Linkage of this compound

The amide bond in this compound, while generally robust, can undergo specific transformations such as acyl transfer reactions and hydrolysis under appropriate conditions.

Acyl transfer reactions involving the cleavage of the N-C(O) bond of the amide in this compound are challenging but can be achieved using highly activated systems or specific catalytic methods. For instance, N-acylsaccharins have been demonstrated as effective acyl transfer reagents in palladium-catalyzed Suzuki-Miyaura couplings, proceeding via N-C bond activation. researchgate.net While this compound itself is not an N-acylsaccharin, this highlights the potential for activating the amide bond for acyl transfer.

N-substitution on the amide nitrogen is generally difficult once the amide is formed. However, deprotonation of the N-H bond using a strong base could be followed by alkylation, though this can be complicated by competing reactions at other sites of the molecule. A more common approach to obtain N-substituted derivatives would be through the synthesis of the corresponding secondary amine followed by acylation. nih.gov

Amides are generally stable to hydrolysis, requiring acidic or basic conditions and often elevated temperatures to proceed at a significant rate. arkat-usa.orglibretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.comyoutube.com This is typically followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions, driving the reaction to completion. youtube.com For this compound, acidic hydrolysis would yield but-2-enoic acid and 3-ethynylaniline (B136080).

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. libretexts.org This is a less efficient process than acid-catalyzed hydrolysis because the leaving group would be an aniline (B41778) anion, which is a strong base. masterorganicchemistry.com Heating is usually required to drive the reaction. arkat-usa.orglibretexts.org The products of basic hydrolysis of this compound would be the salt of but-2-enoic acid and 3-ethynylaniline. The rate of alkaline hydrolysis can be influenced by the substituents on the amide. arkat-usa.org

Cascade and Multicomponent Reactions Involving this compound

The presence of both an enamide and a terminal alkyne makes this compound an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. acs.org

The terminal alkyne can participate in a variety of MCRs. For example, in the presence of an aryne and an isocyanide, it could potentially undergo a multicomponent reaction to form highly substituted pyridines or isoquinolines. nih.gov Copper-catalyzed reactions of terminal alkynes with azides to form triazoles (a "click" reaction) are also well-established and could be part of a multicomponent sequence. nih.gov

The enamide functionality can also be involved in cascade reactions. For instance, a copper-catalyzed coupling of enamides with alkynes has been developed for the synthesis of substituted pyridines. rsc.org Furthermore, radical-initiated cascade reactions of ene-ynamides can lead to the formation of complex fused indole (B1671886) derivatives. bham.ac.uk Organocatalytic cascade reactions using trienamine activation are also a powerful tool for creating complex polycyclic structures. mdpi.com Amine-mediated transformations of alkynyl amides can lead to a variety of unsaturated oxacycles and aromatic carbocycles through cascade processes. nih.gov

Table 2: Potential Multicomponent Reactions Involving this compound This table outlines hypothetical MCRs and their potential products based on known reactivity patterns of similar functional groups.

| Reaction Type | Reactants | Catalyst / Conditions | Potential Product Class |

| A³ Coupling (Alkyne-Aldehyde-Amine) | This compound, Aldehyde, Secondary Amine | Cu(I) or other metals | Propargylamines |

| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide | Cu(I) | 1,2,3-Triazole derivatives |

| Pyridine (B92270) Synthesis | This compound, another Alkyne | Cu catalyst | Substituted Pyridines rsc.org |

| Isoquinoline Synthesis | This compound, Aryne | Transition-metal-free | Substituted Isoquinolines rsc.org |

| Groebke-Blackburn-Bienaymé Reaction | (If modified to an amino-azine) Aldehyde, Isocyanide | Acid or Lewis Acid | Fused Imidazopyridines csic.es |

Mechanistic Investigations of Key Chemical Transformations of this compound

While no specific mechanistic studies on this compound have been found, the mechanisms of the key transformations of its constituent functional groups are well-documented for analogous systems.

Enyne Metathesis: The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves the formation of a ruthenacyclobutane intermediate. As mentioned, the "ene-first" pathway is often preferred, where the catalyst reacts with the alkene to form a metallacyclobutane, which then undergoes ring-opening to a new carbene that subsequently reacts with the alkyne. organic-chemistry.org

Amide Hydrolysis: The mechanism of amide hydrolysis under acidic conditions involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. youtube.com Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. arkat-usa.org

Nickel-Catalyzed Annulation: In related systems, density functional theory (DFT) calculations on the Ni(0)-catalyzed annulation of aromatic amides with alkynes have elucidated the reaction mechanism. These studies highlight the importance of directing groups and can involve steps such as oxidative addition, alkyne insertion, and reductive elimination. rsc.org

Radical Cascade Reactions: Mechanistic investigations, often supported by DFT calculations, of radical-initiated cascades of similar ene-ynamides suggest a sequence involving intermolecular radical addition, intramolecular cyclization, and rearrangement steps to form complex heterocyclic products. bham.ac.uk

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to N 3 Ethynylphenyl but 2 Enamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies of N-(3-ethynylphenyl)but-2-enamide

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, with its potential for conformational isomerism and restricted rotation, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping the connectivity and spatial proximity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are employed to establish the correlation between directly bonded ¹H and ¹³C nuclei. This allows for the precise assignment of each proton to its corresponding carbon atom. For instance, the acetylenic proton can be distinguished from the aromatic and vinylic protons, and each can be correlated to its respective carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for determining the through-space proximity of protons. These experiments can reveal key spatial relationships that define the molecule's conformation. For example, NOE cross-peaks between the amide N-H proton and specific protons on the phenyl ring would indicate a particular orientation of the but-2-enamide (B7942871) side chain relative to the aromatic ring. Similarly, correlations between the vinyl protons and the methyl protons of the but-2-enamide moiety would confirm their relative geometry.

A hypothetical table of expected NOESY correlations for a potential conformation of this compound is presented below.

| Proton 1 | Proton 2 | Expected NOE/ROE | Implied Proximity |

| Amide N-H | Aromatic H (ortho to amide) | Strong | syn or anti conformation |

| Vinylic H (α to C=O) | Vinylic H (β to C=O) | Strong | Confirms E/Z geometry |

| Vinylic H (β to C=O) | Methyl Protons | Strong | Proximity of methyl group to the double bond |

| Aromatic H (ortho to amide) | Aromatic H (meta to amide) | Medium | Confirms aromatic substitution pattern |

The amide bond in this compound has a partial double bond character, which leads to restricted rotation around the C-N bond. This can result in the presence of two rotational isomers (rotamers), which may be observable by NMR at room temperature. Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. nih.gov

By acquiring NMR spectra at different temperatures, the rate of interconversion between the rotamers can be monitored. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single averaged signal. nih.gov The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the energy landscape of this fluxional process. researchgate.net

A hypothetical dataset from a VT-NMR experiment is shown below, illustrating the coalescence of signals for two rotameric protons.

| Temperature (°C) | Chemical Shift (ppm) - Rotamer A | Chemical Shift (ppm) - Rotamer B | Signal Appearance |

| -20 | 7.85 | 8.10 | Two sharp singlets |

| 25 | 7.86 | 8.09 | Two slightly broadened singlets |

| 70 | - | - | Broad singlet |

| 100 | 7.98 | - | Single sharp singlet |

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Functional Group Environments in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are highly sensitive to the types of chemical bonds and functional groups present.

Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The terminal alkyne C≡C-H stretch is expected as a sharp, weak band around 3300 cm⁻¹, while the C≡C stretch would appear near 2100 cm⁻¹. The amide group would show a prominent C=O stretching band (Amide I) typically in the range of 1650-1680 cm⁻¹, and an N-H bending band (Amide II) around 1550 cm⁻¹. The N-H stretch would be observed as a broad band in the region of 3300-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the less polar, more symmetric vibrations. The C≡C and C=C stretching vibrations, which might be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This provides complementary information for a more complete vibrational analysis.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyne (C≡C-H) | C-H Stretch | ~3300 |

| Alkyne (C≡C) | C≡C Stretch | ~2100 |

| Amide (N-H) | N-H Stretch | 3300-3500 |

| Amide (C=O) | C=O Stretch (Amide I) | 1650-1680 |

| Amide (N-H) | N-H Bend (Amide II) | ~1550 |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Aromatic Ring | C=C Stretches | 1450-1600 |

Mass Spectrometry for Mechanistic Pathway Elucidation and Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₂H₁₁NO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. chemrxiv.org

For this compound, key fragmentation pathways could include:

Cleavage of the amide bond, leading to the formation of ions corresponding to the 3-ethynylphenylamine moiety and the but-2-enoyl cation.

Loss of small neutral molecules such as CO or C₂H₂.

Rearrangement reactions followed by fragmentation, which can provide further structural insights. researchgate.net

A hypothetical fragmentation table for this compound is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 185.0840 [M+H]⁺ | 117.0578 | C₄H₄O | [3-ethynylphenylamine + H]⁺ |

| 185.0840 [M+H]⁺ | 69.0335 | C₈H₆N | [but-2-enoyl]⁺ |

| 185.0840 [M+H]⁺ | 157.0891 | CO | [M+H-CO]⁺ |

| 117.0578 | 90.0496 | C₂H₃ | [C₆H₄NH₂]⁺ |

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and conformational details, as well as the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

The crystal structure of this derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The detailed crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C22H24ClN3O4 |

| Molecular Weight ( g/mol ) | 429.9 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a (Å) | 14.5351 |

| b (Å) | 18.4863 |

| c (Å) | 8.1222 |

| α (°) | 90.00 |

| β (°) | 102.966 |

| γ (°) | 90.00 |

| Volume (ų) | 2128.3 |

| Z | 4 |

Table 1: Crystallographic data for N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-3-ium-4-amine chloride. Data sourced from PubChem. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The most common of these methods is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light by a chiral sample. This technique is exceptionally sensitive to the stereochemical features of a molecule, providing information on the absolute configuration of stereocenters and the conformational properties of chiral structures.

For a molecule like this compound, the introduction of a chiral center would render it a subject for chiroptical analysis. For instance, if the but-2-enamide chain were to be substituted to create a stereocenter, or if a chiral auxiliary were incorporated, the resulting enantiomers or diastereomers would be expected to exhibit distinct CD spectra.

A comprehensive search of the scientific literature did not yield any studies focused on the chiroptical properties of chiral derivatives of this compound. Such studies would be invaluable for assigning the absolute configuration of enantiomers, which is a critical step in the development of chiral compounds for various applications. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict CD spectra for different stereoisomers, aiding in the definitive assignment of the absolute configuration.

In the absence of experimental data for chiral derivatives of this compound, the potential of chiroptical spectroscopy in their stereochemical characterization remains a prospective area of research.

Computational Chemistry and Theoretical Studies of N 3 Ethynylphenyl but 2 Enamide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of N-(3-ethynylphenyl)but-2-enamide

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules.

DFT studies are instrumental in determining the most stable three-dimensional arrangements (conformers) of a molecule and the potential for it to exist in different structural forms (tautomers). For this compound, DFT calculations would involve optimizing the geometry of various possible conformers to identify the lowest energy, and therefore most abundant, structures. This analysis would also explore the energetic barriers between different conformations. Furthermore, an investigation into potential tautomers, such as the imidic acid form, would provide a complete picture of its chemical behavior. However, no specific DFT studies on the conformational landscape or tautomerism of this compound have been found in the surveyed literature.

Theoretical calculations of spectroscopic parameters are crucial for interpreting experimental data and confirming molecular structure. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, researchers can compare theoretical spectra with experimental ones. For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of signals in experimental spectra. Similarly, calculated vibrational frequencies can help to assign bands in an IR spectrum to specific molecular motions. While the principles of these calculations are well-documented, specific computed spectroscopic data for this compound are not available.

Understanding the reactivity of a molecule involves studying the energy changes that occur during a chemical reaction. Transition state analysis allows for the identification of the high-energy structures that molecules pass through as they transform from reactants to products. By mapping the reaction energy profile, chemists can predict the feasibility and kinetics of a reaction. For this compound, this could involve studying its potential reactions, such as addition to the alkyne or alkene groups. No such theoretical studies on the reaction mechanisms of this specific compound appear to have been published.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Effects, and Dynamics of this compound

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe how a molecule moves and interacts with its environment over time. These simulations would be particularly useful for understanding the conformational flexibility of this compound in different solvents. By simulating the molecule in a box of solvent molecules, one can gain insights into how the solvent influences its shape and behavior. This information is critical for understanding its properties in solution. At present, there are no published MD simulation studies for this compound.

In Silico Modeling of Molecular Interactions with Biological Targets (Focus on binding modes and molecular recognition mechanisms)

In silico modeling, particularly molecular docking, is a key tool in drug discovery and molecular biology. nih.gov It allows for the prediction of how a small molecule might bind to a biological target, such as a protein.

Docking studies would involve computationally placing this compound into the active site of a target protein to predict its preferred binding orientation. From this, researchers can identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Furthermore, binding energy predictions can provide an estimate of the affinity of the molecule for the target. This information is crucial for assessing its potential as a therapeutic agent. Despite the potential for such studies, no specific docking or binding energy prediction research for this compound has been identified.

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To comprehend the intricate interactions of this compound with its biological targets, researchers can employ a combination of molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. These computational techniques are instrumental in modeling the dynamic behavior of the ligand-protein complex. frontiersin.org

Given that this compound contains a reactive but-2-enamide (B7942871) moiety, which can potentially form a covalent bond with nucleophilic residues in a protein's active site, a purely classical MM approach may be insufficient to describe the bond-forming and bond-breaking processes accurately. acs.orgnih.gov This is where QM/MM methods become indispensable.

In a QM/MM approach, the system is partitioned into two regions. The chemically reactive part, in this case, the but-2-enamide warhead and the interacting residue of the target protein (e.g., a cysteine), is treated with the accuracy of quantum mechanics. The remainder of the protein and solvent environment is described by a more computationally tractable molecular mechanics force field. mdpi.com This hybrid method provides a detailed understanding of the reaction mechanism, activation energies, and transition states involved in the potential covalent modification of the target by this compound.

A hypothetical study could investigate the binding and covalent modification of a target kinase by this compound. The results of such a QM/MM study could be summarized as follows:

| Computational Method | System Component | Key Finding |

| Molecular Mechanics | Full Protein-Ligand Complex | Identification of key non-covalent interactions and determination of the binding pose of this compound in the active site. |

| QM/MM | But-2-enamide and Cysteine Residue | Calculation of the reaction energy profile for the covalent bond formation, revealing a multi-step mechanism with a defined transition state. |

| Molecular Dynamics | Full System in Water | Simulation of the stability of the covalent complex over time, showing minimal conformational changes and a stable covalent linkage. |

This table is based on theoretical applications of the described computational methods.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Analog Design (Purely theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For the design of analogs of this compound, a QSAR/QSPR framework provides a rational basis for predicting the activity and properties of novel derivatives before their synthesis. mdpi.com

The development of a QSAR model for this compound analogs would begin with the generation of a dataset of compounds with varying substituents on the phenyl ring and modifications to the but-2-enamide scaffold. For each analog, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Molecular shape, surface area, volume, etc.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Hydrophobic Descriptors: LogP, etc.

Once the descriptors are calculated and the biological activity (e.g., IC50) for the training set of compounds is experimentally determined, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. This model can then be used to predict the activity of new, unsynthesized analogs.

A hypothetical QSAR study on a series of this compound analogs might yield a model with the following equation:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 0.8 * Aromatic_Rings + 2.1

The performance of such a model would be evaluated using statistical metrics like the coefficient of determination (R²) and the predictive R² (q²) from cross-validation.

| Analog | LogP | Molecular Weight ( g/mol ) | H-bond Donors | Aromatic Rings | Predicted pIC50 |

| Analog 1 | 3.2 | 250 | 1 | 1 | 5.0 |

| Analog 2 | 3.5 | 265 | 1 | 1 | 4.95 |

| Analog 3 | 3.3 | 255 | 2 | 1 | 6.55 |

| Analog 4 | 3.8 | 280 | 1 | 1 | 4.8 |

| Analog 5 | 3.1 | 245 | 2 | 1 | 6.65 |

This table presents hypothetical data generated from a theoretical QSAR model to illustrate the methodology.

Cheminformatics and Machine Learning Approaches in the Discovery and Optimization of this compound Analogs

Cheminformatics and machine learning are transforming the landscape of drug discovery by enabling the analysis of vast chemical data and the construction of predictive models with high accuracy. mdpi.comoup.com In the context of this compound, these approaches can accelerate the identification and optimization of promising analogs.

Cheminformatics tools are essential for managing the chemical information of a library of this compound analogs. This includes storing and searching chemical structures, calculating molecular descriptors, and analyzing chemical diversity. By clustering compounds based on their structural similarity, researchers can ensure that a wide range of chemical space is explored.

Machine learning, a subset of artificial intelligence, can be applied to build sophisticated predictive models of activity, toxicity, and pharmacokinetic properties. nih.gov Unlike traditional QSAR models, machine learning algorithms such as Random Forest, Support Vector Machines (SVM), and deep neural networks can capture complex, non-linear relationships between chemical structure and biological response.

For the discovery of novel this compound analogs, a machine learning workflow would involve:

Data Curation: Assembling a large dataset of compounds with their associated biological data.

Feature Generation: Calculating a comprehensive set of molecular descriptors.

Model Training: Using the dataset to train various machine learning algorithms.

Model Validation: Evaluating the predictive performance of the trained models on an independent test set.

Virtual Screening: Applying the best-performing model to screen large virtual libraries of compounds to identify potential hits for synthesis and testing.

A hypothetical comparison of different machine learning models for predicting the activity of this compound analogs could be summarized as follows:

| Machine Learning Model | R² (Training Set) | R² (Test Set) | Root Mean Square Error (RMSE) |

| Random Forest | 0.92 | 0.85 | 0.35 |

| Support Vector Machine | 0.88 | 0.82 | 0.41 |

| Deep Neural Network | 0.95 | 0.88 | 0.31 |

This table presents hypothetical performance metrics for different machine learning models to illustrate their potential application.

By leveraging these advanced computational techniques, the discovery and optimization of this compound analogs can be pursued in a more efficient and data-driven manner.

Mechanistic Biological Investigations and Molecular Target Interactions of N 3 Ethynylphenyl but 2 Enamide

In Vitro Enzyme Inhibition Studies and Mechanistic Characterization of N-(3-ethynylphenyl)but-2-enamide

Extensive literature searches have not yielded specific data on the in vitro enzyme inhibition properties or the detailed mechanistic characterization of this compound. While the ethynylphenyl and butenamide moieties are present in various biologically active molecules, the specific combination in this compound has not been the subject of published enzyme inhibition studies. Therefore, a definitive characterization of its inhibitory activities remains to be elucidated.

Reversible vs. Irreversible Inhibition Kinetics and Molecular Mechanisms

There is currently no available scientific literature detailing the reversible or irreversible inhibition kinetics of this compound against any specific enzyme targets. The presence of the electrophilic but-2-enamide (B7942871) group could potentially engage in covalent interactions with nucleophilic residues in an enzyme's active site, suggesting a possibility for irreversible inhibition. However, without experimental evidence, this remains speculative. The ethynyl (B1212043) group could also play a role in binding or mechanism, but its specific contribution to inhibition kinetics is unknown.

Allosteric Modulation and Binding Site Analysis

Information regarding the allosteric modulation of enzymes by this compound or any analysis of its binding sites is not present in the current body of scientific research. The potential for this compound to act as an allosteric modulator would depend on the specific topology of the enzyme and the presence of suitable allosteric binding pockets. Computational modeling and experimental screening would be necessary to explore this possibility.

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms of this compound (In Vitro)

No receptor binding profiling data for this compound has been published. The interaction of this compound with specific receptors and the mechanisms governing these potential interactions are yet to be investigated.

Quantitative Ligand Binding Assays and Affinity Determination

As of the latest available information, no quantitative ligand binding assays have been performed to determine the binding affinity (such as Kd or IC50 values) of this compound for any receptor.

Exploration of Binding Pockets and Molecular Recognition Principles

The exploration of binding pockets and the principles of molecular recognition for this compound with any biological receptor have not been documented. Such studies would require techniques like X-ray crystallography of the ligand-receptor complex or sophisticated molecular docking simulations, which have not been reported for this compound.

Cellular Target Identification Methodologies Using this compound as a Chemical Probe

The use of this compound as a chemical probe for cellular target identification has not been described in the scientific literature. The terminal alkyne functionality does present a potential handle for "click chemistry" reactions, a common strategy in chemical biology for target identification. This would typically involve attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to the alkyne after the probe has interacted with its cellular targets. However, the application of this or any other target identification methodology with this compound has not been reported.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was identified for the chemical compound This compound . Consequently, an article detailing its mechanistic biological investigations, molecular target interactions, and other specified analyses cannot be generated at this time.

The performed searches aimed to uncover data related to:

Mechanistic Biological Investigations and Molecular Target Interactions: No studies were found that investigated the biological effects or molecular targets of this compound.

Affinity-Based Proteomics (ABP) and Chemoproteomics Strategies: There is no available literature describing the use of this compound in affinity-based proteomics or chemoproteomics studies to identify its protein binding partners.

Activity-Based Protein Profiling (ABPP): No research could be located that utilized derivatives of this compound for activity-based protein profiling.

Structure-Activity Relationship (SAR) Studies: The search yielded no information on the design, synthesis, or evaluation of analogs of this compound to understand its pharmacophoric features or the impact of structural modifications.

Intracellular Signaling Pathway Modulation: There is no evidence in the searched literature of in vitro or cellular studies focused on how this compound might modulate intracellular signaling pathways.

While the structural features of this compound, specifically the presence of an ethynyl group and a but-2-enamide moiety, are found in various biologically active molecules, particularly covalent inhibitors targeting kinases, no research has been published that specifically characterizes this compound.

Therefore, due to the absence of any dedicated research on this compound, the generation of a detailed scientific article as per the user's request is not possible.

Advanced Functionalization and Derivatization Strategies for N 3 Ethynylphenyl but 2 Enamide

Site-Specific Functionalization of the Ethynyl (B1212043) Group for Diversity Generation

The terminal ethynyl group is a highly valuable handle for a variety of chemical transformations, particularly for carbon-carbon and carbon-heteroatom bond formations. Its reactivity allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent molecule.

The terminal alkyne of N-(3-ethynylphenyl)but-2-enamide is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is renowned for its high efficiency, mild reaction conditions, exceptional regioselectivity leading to 1,4-disubstituted 1,2,3-triazoles, and broad functional group tolerance. researchgate.netchemie-brunschwig.ch These attributes make it exceptionally suitable for late-stage functionalization.

By reacting this compound with various azide-containing molecules, a library of triazole-linked conjugates can be rapidly synthesized. chemie-brunschwig.ch This strategy is widely employed in drug discovery for lead optimization and in chemical biology for the development of molecular probes and bioconjugates. nih.govresearchgate.net The resulting triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding or hydrophobic interactions. researchgate.net This approach allows for the attachment of diverse moieties, including fluorescent dyes, affinity tags, peptides, or other pharmacologically active scaffolds, to the core structure. mdpi.com

Table 1: Examples of Click Chemistry Reactions with this compound

| Azide (B81097) Partner | Catalyst System | Product Description |

| Benzyl azide | CuSO₄, Sodium Ascorbate | Conjugate bearing a benzyl-substituted triazole. |

| Azidoacetic acid | CuI | Introduction of a carboxylic acid functionality via a triazole linker. |

| 1-Azido-4-fluorobenzene | Tris(benzyltriazolylmethyl)amine (TBTA), CuI | Aryl triazole conjugate for SAR studies involving aromatic interactions. |

| Glycosyl azide | CuSO₄, Sodium Ascorbate | Bioconjugation with a sugar moiety to potentially improve solubility or cell uptake. chemie-brunschwig.ch |

Palladium-catalyzed cross-coupling reactions provide a powerful method for the functionalization of terminal alkynes. liu.edu The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is particularly relevant for derivatizing the ethynyl group of this compound. mdpi.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, facilitates the formation of a new carbon-carbon bond, connecting the core structure to various aromatic or vinylic systems. nih.gov

This methodology allows for the systematic exploration of the chemical space around the ethynyl moiety. By varying the halide partner, researchers can introduce electronically and sterically diverse groups to probe their effect on biological activity. mdpi.com Furthermore, related palladium-catalyzed reactions can be employed to couple the alkyne with other partners, expanding the range of accessible derivatives. researchgate.net

Table 2: Palladium-Catalyzed Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst System | Resulting Structure |

| Iodobenzene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | N-(3-(phenylethynyl)phenyl)but-2-enamide |

| 4-Iodopyridine | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of a basic nitrogen-containing heterocycle. |

| Vinyl bromide | Sonogashira | Pd(OAc)₂, PPh₃, CuI | Formation of a conjugated enyne system. |

| Phenylboronic acid | Suzuki-Miyaura (after conversion of alkyne to alkynylboronate) | Pd(dppf)Cl₂, Base | N-(3-(phenylethynyl)phenyl)but-2-enamide (alternative route). mdpi.com |

Modifications and Derivatization of the But-2-enamide (B7942871) Moiety

The but-2-enamide portion of the molecule contains two key reactive sites: the α,β-unsaturated double bond, which is susceptible to conjugate addition, and the double bond itself, which can undergo various transformations.

The electrophilic nature of the β-carbon in the but-2-enamide system makes it a prime candidate for Michael (conjugate) addition reactions. mdpi.com This allows for the introduction of a wide range of nucleophiles, including thiols (thia-Michael addition), amines (aza-Michael addition), and stabilized carbanions. nsf.govsrce.hr Such additions can introduce new functional groups and stereocenters, leading to significant structural diversification. The reaction is often catalyzed by a base or can proceed under nucleophilic catalysis. mdpi.com

Ring-Closing Metathesis (RCM) offers a sophisticated strategy for creating cyclic structures. nih.gov While this compound itself cannot directly undergo RCM, a simple modification, such as N-allylation, introduces a second olefinic group. The resulting diene-containing intermediate can then be subjected to RCM using ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic enamide. organic-chemistry.orgnih.gov This strategy has been successfully used to synthesize five- and six-membered nitrogen heterocycles. nih.govorganic-chemistry.org A related strategy, ene-yne metathesis, could potentially be employed to form a cyclic diene by reacting the ethynyl group with the but-2-enamide double bond, although this is often more challenging. researchgate.netresearchgate.net

Table 3: Potential Diversification Strategies for the But-2-enamide Moiety

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Description |

| Thia-Michael Addition | Thiophenol | Base (e.g., Et₃N) | Adduct with a phenylthio group at the β-position. srce.hr |

| Aza-Michael Addition | Piperidine | None or mild acid | Adduct with a piperidinyl group at the β-position. mdpi.com |

| Ring-Closing Metathesis | 1. Allyl bromide, NaH 2. Grubbs 2nd Gen. Catalyst | 1. DMF 2. CH₂Cl₂, reflux | Formation of a seven-membered cyclic enamide fused to the phenyl ring. organic-chemistry.org |

The carbon-carbon double bond within the but-2-enamide moiety can be a target for various enantioselective reactions to introduce chirality with high stereocontrol. Asymmetric hydrogenation or reduction using chiral catalysts can selectively produce one enantiomer of the corresponding saturated amide.

Another powerful transformation is enantioselective dihydroxylation, which can be achieved using osmium tetroxide in the presence of a chiral ligand. iupac.org This would convert the double bond into a diol with controlled stereochemistry. Similarly, enantioselective epoxidation would yield a chiral epoxide, a versatile intermediate for further functionalization through nucleophilic ring-opening. These strategies are fundamental in synthetic chemistry for creating stereochemically defined molecules, which is often crucial for biological activity. researchgate.net

Derivatization at the Amide Nitrogen and Phenyl Ring for SAR Expansion

Further diversification can be achieved by modifying the amide nitrogen and the phenyl ring, which is critical for expanding structure-activity relationship (SAR) studies. nih.gov

Modification of the amide nitrogen can be accomplished through reactions like N-alkylation or N-arylation. As mentioned previously, N-allylation is a prerequisite for certain RCM strategies. mdpi.com Other alkyl groups can be introduced to probe steric and electronic effects at this position.

The phenyl ring is amenable to electrophilic aromatic substitution. The directing effects of the amide and ethynyl substituents would need to be considered. Based on analogous structures, substitutions on the phenyl ring can have a profound impact on biological activity. For instance, in a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, the fluorine atoms were key for potent and selective kinase inhibition. nih.gov Therefore, introducing small, electron-withdrawing groups like halogens or nitro groups at positions ortho or para to the amide could be a valuable strategy for SAR exploration. researchgate.netmdpi.com

Synthesis of this compound-Based Molecular Probes and Bioconjugates for Mechanistic Research

The synthesis of molecular probes and bioconjugates from a parent compound is a critical step in elucidating its mechanism of action, target engagement, and pharmacokinetic properties. This typically involves the strategic introduction of reporter tags, such as fluorophores, biotin (B1667282), or photoaffinity labels, onto the core scaffold of the molecule.

For a compound like this compound, its structure presents two key functional handles for potential derivatization: the terminal alkyne and the butenamide moiety. The ethynyl group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal reaction. This would theoretically allow for the attachment of azide-modified reporter groups.

Despite these theoretically viable synthetic routes, a thorough search of scientific databases and research articles reveals no specific examples or detailed studies on the design, synthesis, or application of molecular probes or bioconjugates derived from this compound. Research has not yet been published that details the functionalization of this compound with common molecular probes or its conjugation to biomolecules for mechanistic investigations.

Conclusion and Future Research Directions for N 3 Ethynylphenyl but 2 Enamide

Synthesis and Reactivity Paradigms of N-(3-ethynylphenyl)but-2-enamide: Summary of Current State

While dedicated research on this compound is not extensively documented, its synthesis can be envisioned through established methodologies for N-aryl enamide formation. The most direct approach involves the acylation of 3-ethynylaniline (B136080) with a suitable but-2-enoyl derivative, such as but-2-enoyl chloride or but-2-enoic anhydride (B1165640). This method, a standard in amide synthesis, is expected to provide a straightforward entry to the target compound.

Alternative synthetic strategies for N-aryl enamides that could be adapted for the synthesis of this compound include:

Cross-coupling reactions: Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. researchgate.net For instance, the coupling of 3-ethynylphenylboronic acid with but-2-enamide (B7942871) or the coupling of 3-ethynyl-iodobenzene with but-2-enamide could be explored. organic-chemistry.org

Isomerization of N-allyl amides: The transition metal-catalyzed isomerization of N-allyl-N-(3-ethynylphenyl)amine could yield the desired enamide. nih.govacs.orgresearchgate.net This method offers the potential for high stereoselectivity, allowing for the specific formation of either the (E)- or (Z)-isomer of the enamide double bond. nih.govacs.org

Direct dehydrogenation of amides: Recent advances have enabled the direct dehydrogenation of amides to form enamides, offering a more atom-economical approach. chemistryviews.orgnih.govacs.orgacs.org

The reactivity of this compound is predicted to be rich and varied, stemming from the distinct yet electronically connected enamide and ethynylphenyl functionalities. The enamide moiety can participate in a range of reactions, including cycloadditions, asymmetric hydrogenations, and various C-C and C-heteroatom bond-forming reactions. nih.gov The terminal alkyne of the ethynylphenyl group is a versatile handle for transformations such as Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. The electronic interplay between the electron-donating enamide nitrogen and the electron-withdrawing alkyne through the aromatic ring is expected to modulate the reactivity of both functional groups.

Emerging Mechanistic Insights from Advanced Spectroscopic and Computational Studies

The detailed electronic structure and conformational landscape of this compound can be elucidated through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: A thorough spectroscopic analysis would be crucial for understanding the properties of this compound. Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure and provide insights into the electronic environment of the different nuclei. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be essential for unambiguous assignment of all signals.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the amide C=O, N-H, C≡C, and C=C bonds would be readily identifiable, providing information on the bonding and potential for hydrogen bonding interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of the molecule.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's properties where experimental data is lacking. nih.govamanote.com Such studies on this compound could reveal:

Molecular Geometry and Conformational Analysis: Predicting the most stable conformers and the rotational barriers around the N-aryl and C-C single bonds.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic transitions and reactivity. nih.gov The influence of the ethynyl (B1212043) group on the electron density of the enamide system, and vice versa, can be quantified.

Spectroscopic Predictions: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. nih.gov

Reaction Mechanisms: Computational modeling can be employed to investigate the transition states and reaction pathways of potential reactions, providing a detailed understanding of the underlying mechanisms.

Unexplored Avenues and Challenges in the Chemical Space of this compound

The unique bifunctional nature of this compound presents a landscape of unexplored chemical transformations and potential applications, alongside inherent challenges.

Unexplored Avenues:

Intramolecular Cyclizations: The proximate enamide and alkyne functionalities could be substrates for a variety of intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. These could be triggered by transition metals, acids, or radical initiators.

Polymerization: The terminal alkyne could serve as a monomer for polymerization reactions, potentially leading to novel polymers with interesting electronic and material properties. The enamide functionality could be used to tune the polymer's characteristics.

Supramolecular Chemistry: The N-H group of the amide and the π-system of the alkyne and aromatic ring could participate in hydrogen bonding and π-stacking interactions, respectively, enabling the design of self-assembling systems and functional materials.

Bioorthogonal Chemistry: The terminal alkyne is a well-established functional group for bioorthogonal ligation reactions. This compound could potentially be used as a probe for biological studies, although this application requires further investigation.

Challenges:

Chemoselectivity: A key challenge in the synthetic manipulation of this compound will be achieving chemoselectivity. The presence of multiple reactive sites (the enamide double bond, the amide carbonyl, the N-H bond, and the terminal alkyne) will necessitate careful selection of reaction conditions to target a specific functional group.

Stereocontrol: For reactions involving the enamide double bond, controlling the stereochemical outcome will be crucial, particularly for applications in asymmetric synthesis.

Stability: The stability of the enamide functionality under various reaction conditions, especially those required for manipulating the alkyne, will need to be carefully evaluated.

Strategic Directions for Future Academic Research in this compound Chemistry

Future academic research on this compound should be directed towards a systematic exploration of its fundamental chemistry and the development of novel applications.

Key Research Thrusts:

Systematic Synthetic and Reactivity Studies: A comprehensive investigation into the synthesis of this compound and its derivatives with varying substitution patterns is warranted. This should be followed by a systematic study of its reactivity, exploring the scope and limitations of reactions at both the enamide and alkyne functionalities.

Development of Novel Catalytic Transformations: The development of new catalytic methods that exploit the unique electronic properties of this compound would be a significant contribution. This could include novel cyclization, cross-coupling, and polymerization reactions.

In-depth Mechanistic Investigations: A combination of kinetic studies, isotopic labeling experiments, and advanced computational modeling should be employed to gain a deep understanding of the mechanisms of the reactions of this compound.